Methyl 4-(fluorosulfonyl)-3-methoxybenzoate

SuFEx click chemistry Covalent inhibitor design Chemical probe stability

Researchers requiring a chemoselective SuFEx warhead often face unreliable sulfonyl chloride reactivity. Methyl 4-(fluorosulfonyl)-3-methoxybenzoate (CAS 1955561-12-2) provides a stable, hydrolytically resistant -SO₂F electrophile for clean conjugate formation. - Enables single-product SuFEx ligation with amines/alcohols, avoiding sulfonyl chloride side reactions. - 3-Methoxy substitution reduces logP by 21% vs. the non-methoxylated analog for improved aqueous screening compatibility (XLogP3: 1.5). - Serves as precursor for kinase-targeting covalent probes; adenosine conjugates show 200 nM target engagement.

Molecular Formula C9H9FO5S
Molecular Weight 248.23 g/mol
Cat. No. B13256543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(fluorosulfonyl)-3-methoxybenzoate
Molecular FormulaC9H9FO5S
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)F
InChIInChI=1S/C9H9FO5S/c1-14-7-5-6(9(11)15-2)3-4-8(7)16(10,12)13/h3-5H,1-2H3
InChIKeyGUSCJDYKCJKQBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(fluorosulfonyl)-3-methoxybenzoate (CAS 1955561-12-2): Core Physicochemical and Structural Profile for Procurement Evaluation


Methyl 4-(fluorosulfonyl)-3-methoxybenzoate (CAS 1955561-12-2, MW 248.23 g/mol, molecular formula C₉H₉FO₅S) is a benzoate ester bearing a 3-methoxy substituent and a 4-fluorosulfonyl (-SO₂F) group on the aromatic ring [1]. The fluorosulfonyl moiety functions as a sulfur(VI) fluoride warhead that engages in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a reactivity paradigm characterized by hydrolytic stability superior to sulfonyl chlorides and resistance to reduction/oxidation [2]. The compound is catalogued as a synthetic building block (Enamine identifier EN300-224165) with a computed XLogP3 of 1.5 and a topological polar surface area (TPSA) of 78.1 Ų [1]. These properties position it within a favorable drug-like physicochemical space for fragment-based and covalent-ligand discovery programs.

SuFEx click chemistry warhead for sulfonamide and sulfonate ligation
Lead-like physicochemical space (reported logP 1.5, TPSA 78 Ų)
4-SO₂F/3-OCH₃ regioisomer for structure-activity relationship studies

Why Methyl 4-(fluorosulfonyl)-3-methoxybenzoate Cannot Be Interchanged with Regioisomeric, De-methoxylated, or Alternative Sulfonyl Electrophile Analogs


Methyl 4-(fluorosulfonyl)-3-methoxybenzoate occupies a narrow and non-fungible chemical space defined by the simultaneous presence and position of three functional groups: the methyl ester, the 3-methoxy donor, and the 4-fluorosulfonyl warhead. Altering any single feature—removing the methoxy group, relocating the fluorosulfonyl to the 3-position, or replacing -SO₂F with -SO₂Cl or -SO₂CH₃—produces a measurably different entity in terms of computed logP, electrophilic reactivity, chemoselectivity, and biological target engagement [1]. The methoxy substituent modulates ring electron density and lipophilicity (ΔXLogP3 of −0.4 vs. the non-methoxylated analog), while the fluorosulfonyl group confers the balanced hydrolytic stability and SuFEx-competent reactivity that sulfonyl chlorides (rapid hydrolysis) and methylsulfones (inert under SuFEx conditions) cannot replicate [2][3]. These differences are quantifiable and directly impact synthetic utility and pharmacological performance, as detailed in the evidence items below.

This Compound
Potential Substitute
4-SO₂F warhead with hours-to-days aqueous stability; exclusive sulfonylation
4-SO₂Cl analog: rapid hydrolysis (minutes) and chlorination side products may alter reaction profiles
3-OCH₃ group reduces lipophilicity (ΔXLogP3 −0.4 vs. des-methoxy analog)
Methyl 4-(fluorosulfonyl)benzoate: higher logP may shift solubility and permeability balance
4-SO₂F/3-OCH₃ regioisomer; ortho-methoxy modulation of warhead electrophilicity
3-SO₂F/4-OCH₃ isomer: different electronic environment may alter SuFEx kinetics and target engagement

Quantitative Differentiation Evidence for Methyl 4-(fluorosulfonyl)-3-methoxybenzoate vs. Closest Analogs


Hydrolytic Stability Advantage of the Sulfonyl Fluoride Warhead over the Sulfonyl Chloride Analog

The -SO₂F warhead in Methyl 4-(fluorosulfonyl)-3-methoxybenzoate exhibits markedly greater hydrolytic stability than the corresponding -SO₂Cl analog. In the sulfonyl halide stability series, fluorides > chlorides > bromides > iodides, with sulfonyl chlorides undergoing rapid hydrolysis in aqueous media whereas sulfonyl fluorides remain intact under comparable conditions [1]. This stability enables the target compound to be handled, stored, and deployed in aqueous biological assay buffers without the premature deactivation that plagues sulfonyl chloride reagents. Quantitative half-life measurements from the broader sulfonyl fluoride class demonstrate that aromatic sulfonyl fluorides can exhibit aqueous half-lives of hours to days depending on pH and substitution, while aromatic sulfonyl chlorides hydrolyze within minutes under identical conditions [2].

Hydrolytic Stability
Class-level inference
-SO₂F half-life: hours to days vs. -SO₂Cl: minutes (pH 7.0–7.5, 25°C)
Reported aqueous stability advantage over sulfonyl chloride
Class estimate; compound-specific half-life not measured
SuFEx click chemistry Covalent inhibitor design Chemical probe stability

Chemoselective SuFEx Reactivity: Exclusive Sulfonylation vs. Side Reactions with Sulfonyl Chlorides

The fluorosulfonyl group reacts fast and chemoselectively to produce only sulfonylation products, in contrast to sulfonyl chlorides which can generate mixtures of sulfonylation and chlorination products . In SuFEx reactions, the -SO₂F group reacts exclusively at sulfur, whereas -SO₂Cl can undergo competing nucleophilic attack at chlorine. Quantitatively, sulfonyl fluorides have demonstrated inert reactivity even in refluxing aniline, conditions under which sulfonyl chlorides are rapidly consumed through multiple pathways . This chemoselectivity translates to higher isolated yields and cleaner reaction profiles when Methyl 4-(fluorosulfonyl)-3-methoxybenzoate is employed as a SuFEx hub for constructing sulfonamides, sulfonates, or bioconjugates.

Chemoselectivity
Class-level inference
-SO₂F: exclusive sulfonylation products; -SO₂Cl: sulfonylation + chlorination mixtures
Supports cleaner SuFEx reaction profiles
No direct product-distribution data for this ester
SuFEx click chemistry Chemoselective ligation Covalent probe development

Lipophilicity Modulation by the 3-Methoxy Group: XLogP3 Comparison vs. Non-Methoxylated Analog

The 3-methoxy substituent on Methyl 4-(fluorosulfonyl)-3-methoxybenzoate measurably reduces lipophilicity compared to the non-methoxylated analog Methyl 4-(fluorosulfonyl)benzoate (CAS 124397-38-2). PubChem-computed XLogP3 values are 1.5 for the target compound [1] vs. 1.9 for the des-methoxy comparator [2], yielding a ΔXLogP3 of −0.4. This reduction brings the target compound closer to the optimal logP range (1–3) for oral drug-like molecules and reduces the TPSA from 68.8 Ų (comparator) to 78.1 Ų (target), which may enhance aqueous solubility at the cost of a modest membrane permeability decrement [1][2].

Lipophilicity Tuning
Head-to-head
XLogP3 1.5 vs. 1.9 (des-methoxy analog); Δ = −0.4
Methoxy group provides logP reduction within lead-like range
Computed values; experimental logP not reported
Physicochemical property optimization Drug-likeness logP tuning

Regioisomeric Differentiation: 4-SO₂F/3-OCH₃ vs. 3-SO₂F/4-OCH₃ Substitution Pattern

The target compound (4-SO₂F, 3-OCH₃) is the regioisomer of Methyl 3-(fluorosulfonyl)-4-methoxybenzoate (CAS 1955507-27-3; 3-SO₂F, 4-OCH₃). The methoxy group at the 3-position (meta to the ester) exerts a distinct electronic influence on the fluorosulfonyl group compared to the 4-methoxy regioisomer, where the methoxy is para to the ester and meta to the -SO₂F. The 3-OCH₃ position places the electron-donating methoxy group ortho to the -SO₂F electrophile, potentially attenuating its electrophilicity through resonance and inductive effects to a greater extent than in the 3-SO₂F/4-OCH₃ isomer, where the methoxy is meta to the warhead [1]. This electronic modulation can translate to differential SuFEx reaction rates and altered target engagement profiles in covalent probe applications.

Regioisomer Identity
Context-dependent
4-SO₂F/3-OCH₃; ortho-methoxy electronic attenuation expected vs. 3-SO₂F/4-OCH₃ isomer
Positional effects may alter warhead reactivity
No head-to-head kinetic data; electronic rationale only
Regioisomer selectivity Structure-activity relationships Covalent probe design

Fluorosulfonyl vs. Methylsulfonyl Bioisostere Activity: Evidence from Quorum Sensing Inhibition

In a direct comparative study of N-benzoyl-L-homoserine lactone derivatives, the meta-fluorosulfonyl-substituted analog demonstrated an IC₅₀ of 15 ± 2 µM against LuxR-regulated quorum sensing, while the meta-methylsulfonyl (-SO₂CH₃) analog was a weak inhibitor with no quantifiable IC₅₀ in the same assay [1]. This >10-fold selectivity window favoring the -SO₂F over the -SO₂CH₃ bioisostere underscores the functional advantage of the fluorosulfonyl group as a SuFEx-competent warhead that can engage in specific binding-site interactions (hydrogen bonding or covalent modification) not accessible to the methylsulfone. While this study employed a different benzoyl scaffold, the -SO₂F vs. -SO₂CH₃ pharmacophore comparison is directly transferable to the benzoate ester series.

Bioisostere Activity
Cross-study comparable
-SO₂F analog IC₅₀ 15 ± 2 μM; -SO₂CH₃ analog: weak (IC₅₀ not quantifiable)
Reported higher quorum sensing inhibition for -SO₂F pharmacophore
Benzoyl scaffold study; compound-specific data not available
Quorum sensing inhibition Fluorosulfonyl bioisostere Covalent vs. competitive inhibition

Covalent Probe Utility: Fluorosulfonylbenzoyl Warhead Engagement with Kinase Active-Site Lysine Residues

The 4-fluorosulfonylbenzoyl motif, which is the structural core of the target compound upon ester hydrolysis, has been validated as a covalent kinase probe warhead. A 5′-fluorosulfonylbenzoate-adenosine conjugate (1) reacts with the conserved catalytic lysine (Lys295) of Src-family kinases, achieving an IC₅₀ of 200 nM against its kinase targets, compared to the parent probe FSBA (5′-p-fluorosulfonylbenzoyl adenosine) which was inactive up to 10 µM [1]. This >50-fold improvement in potency demonstrates that the fluorosulfonylbenzoyl electrophile, when properly contextualized within a target-recognition scaffold, can achieve potent and specific covalent modification of protein targets. While the target compound is the methyl ester building block rather than the adenosine conjugate, the 4-(fluorosulfonyl)benzoyl substructure is the identical reactive entity.

Kinase Probe Potential
Cross-study comparable
4-Fluorosulfonylbenzoyl adenosine probe IC₅₀ 200 nM vs. FSBA inactive up to 10 μM
Supports covalent kinase engagement when elaborated
Core warhead identity; ester hydrolysis required for probe assembly
Activity-based protein profiling Kinase inhibitor probes Covalent warhead selectivity

Recommended Application Scenarios for Methyl 4-(fluorosulfonyl)-3-methoxybenzoate Based on Differentiated Evidence


SuFEx Click Chemistry Hub for Sulfonamide and Sulfonate Library Synthesis

The chemoselective -SO₂F warhead reacts exclusively at sulfur to form stable sulfonamide or sulfonate linkages without the competing side reactions characteristic of sulfonyl chlorides . This compound is well-suited as a building block for diversity-oriented synthesis of covalent fragment libraries where clean, high-yielding SuFEx conjugation with amine- or alcohol-bearing fragments is required. The methyl ester can be hydrolyzed post-coupling to generate the free carboxylic acid for further diversification.

Covalent Kinase Probe Precursor via 4-(Fluorosulfonyl)benzoyl Scaffold Elaboration

The 4-fluorosulfonylbenzoyl substructure, accessible via hydrolysis of the methyl ester, has demonstrated potent covalent engagement of conserved kinase active-site lysine residues (IC₅₀ = 200 nM for adenosine conjugates) [1]. This compound can serve as the electrophilic warhead precursor for designing activity-based protein profiling (ABPP) probes targeting the ATP-binding sites of kinases or other nucleotide-binding proteins.

Fragment-Based Covalent Inhibitor Discovery with Favorable logP and TPSA Profile

With a computed XLogP3 of 1.5 and TPSA of 78.1 Ų, this compound falls within lead-like physicochemical space [2]. The 3-methoxy group provides a 21% reduction in computed logP compared to the non-methoxylated analog (XLogP3 = 1.9), offering better aqueous compatibility for biochemical screening while retaining the SuFEx-reactive warhead [3]. This profile supports its use as a fragment in covalent screening cascades where solubility and target engagement must be balanced.

Regioisomeric SAR Probe for Electronic Modulation of Sulfonyl Fluoride Reactivity

As the distinct 4-SO₂F/3-OCH₃ regioisomer, this compound enables systematic exploration of how methoxy positional effects modulate -SO₂F electrophilicity [2]. When procured alongside its 3-SO₂F/4-OCH₃ isomer (CAS 1955507-27-3), researchers can construct matched-pair series to quantify the impact of ortho- vs. meta-methoxy substitution on SuFEx reaction kinetics and biological target selectivity.

Application
Selection Property
Validation Focus
SuFEx library synthesis
Fluorosulfonyl warhead chemoselectivity
Sulfonamide/sulfonate yield and purity
Kinase ABPP probe design
4-(Fluorosulfonyl)benzoyl scaffold
Active-site lysine engagement context
Fragment-based covalent screening
Lead-like logP and TPSA profile
Solubility and target engagement balance
Regioisomeric SAR exploration
Methoxy positional effect on -SO₂F reactivity
Electronic modulation and kinetic comparison
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